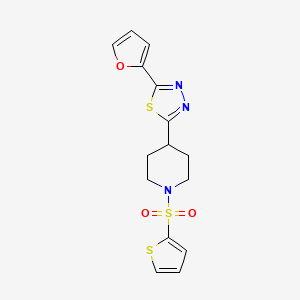

2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C15H15N3O3S3 and its molecular weight is 381.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a novel derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties based on recent research findings.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur that exhibit a wide range of biological activities. The presence of the thiadiazole ring enhances the pharmacological potential of these compounds due to their ability to interact with various biological targets. Notably, derivatives of 1,3,4-thiadiazole have shown promise as antimicrobial , anticancer , and anti-inflammatory agents .

Anticancer Activity

Research indicates that thiadiazole derivatives can inhibit the growth of various cancer cell lines. For instance:

- Cytotoxicity Studies : Compounds similar to this compound have demonstrated significant cytotoxic effects against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.74 to 10.0 μg/mL .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties:

- Bacterial Inhibition : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to inhibit Staphylococcus aureus and Klebsiella pneumoniae, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 | |

| Klebsiella pneumoniae | 15.0 | |

| Pseudomonas aeruginosa | 25.0 |

Anti-inflammatory Activity

Some studies suggest that thiadiazole derivatives can modulate inflammatory responses:

- Inhibition of Pro-inflammatory Cytokines : The compound has been linked to reduced levels of cytokines such as TNF-alpha and IL-6 in vitro, indicating potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiadiazole derivatives:

- Anticancer Efficacy : A study reported that a series of thiadiazole-imidazole derivatives exhibited moderate to high anticancer activity against liver carcinoma cell lines (HEPG2) when compared to doxorubicin .

- Antimicrobial Properties : Another investigation found that certain thiadiazole derivatives showed significant antifungal activity against Candida albicans, with MIC values indicating effectiveness superior to fluconazole .

- Structure-Activity Relationship (SAR) : The structural modifications on the thiadiazole ring were analyzed to determine their impact on biological activity. It was found that substituents like furan and thiophene enhance both anticancer and antimicrobial properties significantly .

Análisis De Reacciones Químicas

Reactivity of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring exhibits electrophilic and nucleophilic reactivity, with the sulfur and nitrogen atoms contributing to its electronic properties.

Key Reactions:

-

Nucleophilic Substitution :

The sulfur atom in the thiadiazole ring enhances susceptibility to nucleophilic attack. For example, substitution at the 2-position can occur with amines or hydrazines, forming derivatives like thiadiazolo-triazoles or fused heterocycles . -

Electrophilic Aromatic Substitution :

Electrophiles (e.g., nitrating agents) preferentially target the 5-position of the thiadiazole ring due to electron-rich regions from nitrogen lone pairs .

Table 1: Reported Reactions of 1,3,4-Thiadiazole Derivatives

Sulfonamide Group Reactivity

The thiophen-2-ylsulfonyl group attached to the piperidine nitrogen is a key pharmacophore with distinct reactivity:

-

Hydrolysis :

Under acidic or basic conditions, the sulfonamide bond may undergo cleavage. For instance, strong acids (e.g., HCl) can hydrolyze the sulfonamide to yield piperidine and thiophene-2-sulfonic acid . -

Nucleophilic Displacement :

The electron-withdrawing sulfonyl group activates the adjacent piperidine for nucleophilic substitution. Reactions with alkyl halides or Grignard reagents can modify the piperidine substituents .

Table 2: Sulfonamide Reactivity in Analogous Compounds

Furan Ring Reactivity

The furan-2-yl substituent is prone to electrophilic substitution, particularly at the α-positions (C3 and C5):

-

Nitration :

Nitration with HNO₃/Ac₂O typically occurs at C5 of the furan ring, yielding 5-nitro-furan derivatives . -

Diels-Alder Reactions :

The furan’s conjugated diene system can participate in cycloaddition reactions with electron-deficient dienophiles (e.g., maleic anhydride) .

Piperidine Substituent Modifications

The piperidine ring, though sulfonylated, retains limited reactivity:

-

Oxidation :

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the piperidine ring may oxidize to a pyridine derivative . -

Functionalization :

Reductive amination or acylation can introduce alkyl or acyl groups at the nitrogen, though steric hindrance from the sulfonyl group may limit reactivity .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous environments (pH 7.4, 37°C), with degradation primarily via sulfonamide hydrolysis. Accelerated degradation occurs under alkaline conditions (t₁/₂ = 12 h at pH 10) .

Mechanistic Insights from Molecular Docking

Computational studies on analogous thiadiazole-sulfonamide hybrids suggest that the sulfonyl group enhances binding to enzymatic targets (e.g., carbonic anhydrase) via hydrogen bonding and hydrophobic interactions .

Propiedades

IUPAC Name |

2-(furan-2-yl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S3/c19-24(20,13-4-2-10-22-13)18-7-5-11(6-8-18)14-16-17-15(23-14)12-3-1-9-21-12/h1-4,9-11H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYHFGIUUAZUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.